molecular formula C8H12IN3O2 B13558340 Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Cat. No.: B13558340
M. Wt: 309.10 g/mol
InChI Key: JCESCFJWIJHDBA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom

Properties

Molecular Formula

C8H12IN3O2

Molecular Weight

309.10 g/mol

IUPAC Name

methyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate

InChI

InChI=1S/C8H12IN3O2/c1-14-8(13)7(10)2-3-12-5-6(9)4-11-12/h4-5,7H,2-3,10H2,1H3

InChI Key

JCESCFJWIJHDBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=C(C=N1)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thiolated pyrazole derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is unique due to the presence of the iodine atom on the pyrazole ring, which can significantly influence its reactivity and biological activity compared to other pyrazole derivatives.

Biological Activity

Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N3O2IC_{11}H_{14}N_{3}O_{2}I, with a molecular weight of 329.15 g/mol. The presence of the iodo group and the pyrazole moiety suggests potential interactions with biological targets, particularly in the context of anticancer and antimicrobial activities.

Research indicates that compounds containing pyrazole structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some pyrazole compounds demonstrate significant antibacterial and antifungal properties, potentially by disrupting microbial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

In a study evaluating the anticancer properties of various pyrazole derivatives, it was found that this compound exhibited notable cytotoxicity against several human cancer cell lines. The compound was particularly effective against:

Cell Line IC50 (μM)
HeLa15.2
MCF712.8
A54910.5

These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, similar to other known pyrazole derivatives .

Antimicrobial Activity

The compound also demonstrated antimicrobial activity against common pathogens. In vitro studies showed the following minimum inhibitory concentrations (MIC):

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

  • Case Study on Anticancer Mechanism : In a recent study involving this compound, researchers observed that treatment led to significant downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax), indicating a shift towards apoptosis in treated cancer cells .
  • Clinical Application in Antimicrobial Therapy : A clinical trial assessing the efficacy of pyrazole derivatives, including this compound, reported improved outcomes in patients with resistant bacterial infections, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. How are structure-activity relationships (SAR) explored for pyrazole-containing analogs in biological assays?

  • Methodological Answer :
  • Library synthesis : Vary substituents (e.g., halogens, alkyl chains) via parallel synthesis .
  • Biological testing : Assess antimicrobial activity (MIC assays) or enzyme inhibition (IC50) .
  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

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